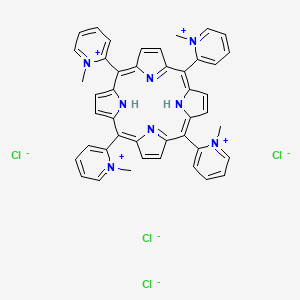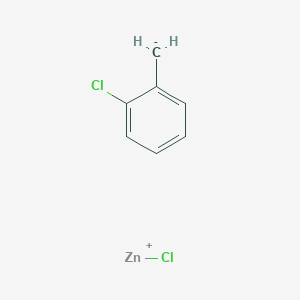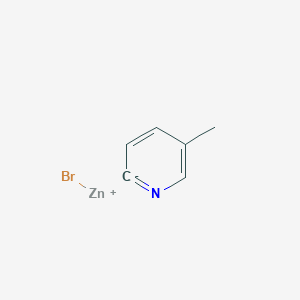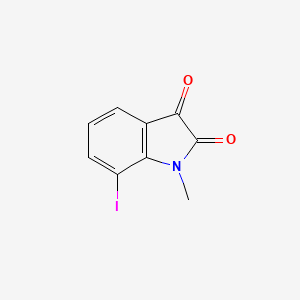
7-Iodo-1-methylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-1-methylindoline-2,3-dione is a derivative of indoline, a heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 1st position of the indoline ring, along with a dione functional group at the 2nd and 3rd positions. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-methylindoline-2,3-dione typically involves the iodination of 1-methylindoline-2,3-dione. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indoline ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the dione functional group can lead to the formation of hydroxy derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydroxy groups.
- Substituted derivatives with various nucleophiles replacing the iodine atom .
Aplicaciones Científicas De Investigación
Chemistry: 7-Iodo-1-methylindoline-2,3-dione is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 7-Iodo-1-methylindoline-2,3-dione involves its interaction with specific molecular targets in biological systems. The iodine atom and the dione functional group play crucial roles in its reactivity and binding affinity to target proteins. The compound can inhibit enzyme activity or disrupt cellular processes by forming covalent bonds or through non-covalent interactions .
Comparación Con Compuestos Similares
- 7-Methylindoline-2,3-dione
- 1-Methylindoline-2,3-dione
- 7-Bromo-1-methylindoline-2,3-dione
Comparison: Compared to its analogs, 7-Iodo-1-methylindoline-2,3-dione exhibits unique reactivity due to the presence of the iodine atom, which can participate in halogen bonding and other specific interactions. This makes it a valuable compound in the design of new drugs and materials with enhanced properties .
Propiedades
Número CAS |
906660-36-4 |
|---|---|
Fórmula molecular |
C9H6INO2 |
Peso molecular |
287.05 g/mol |
Nombre IUPAC |
7-iodo-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H6INO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 |
Clave InChI |
SZHNUEDLGOCFPM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC=C2I)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


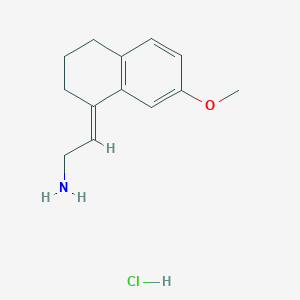
![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B12340056.png)
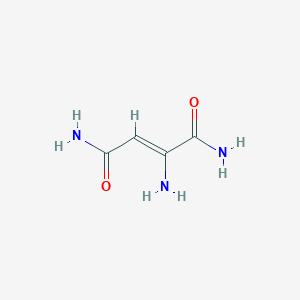
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)
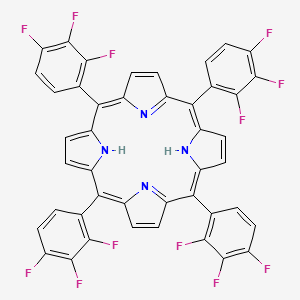
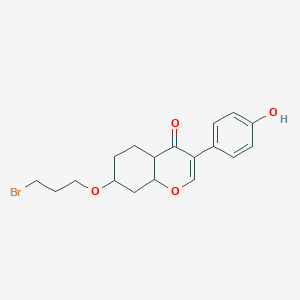
![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)
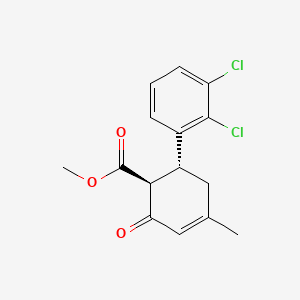
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)
